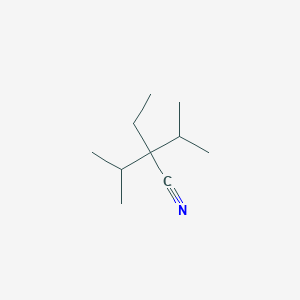
2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile is an organic compound with a complex branched structure It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile involves its interaction with molecular targets through its nitrile group. The cyano group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methylbutanenitrile
- 3-Methyl-2-(1-methylethyl)butanenitrile
- 2-Ethyl-3-methyl-1-butanol
Uniqueness
2-Ethyl-3-methyl-2-(1-methylethyl)butanenitrile is unique due to its specific branched structure and the presence of the nitrile group. This combination of features makes it distinct from other similar compounds and provides it with unique reactivity and applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-ethyl-3-methyl-2-propan-2-ylbutanenitrile |
InChI |
InChI=1S/C10H19N/c1-6-10(7-11,8(2)3)9(4)5/h8-9H,6H2,1-5H3 |
InChI Key |
YVPBLBXLVKEXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
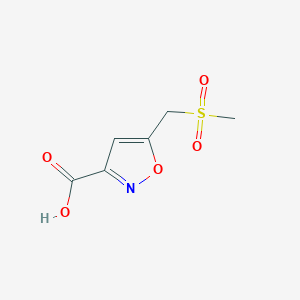
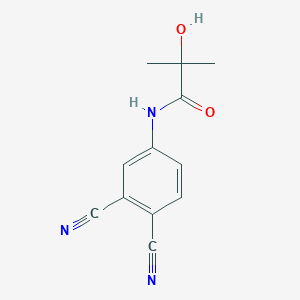
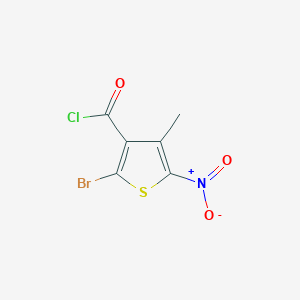
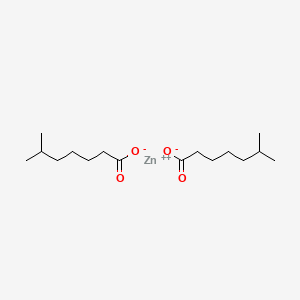

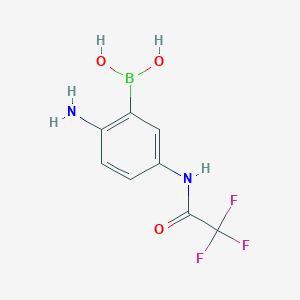
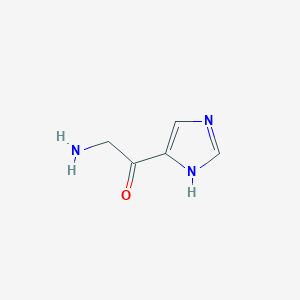

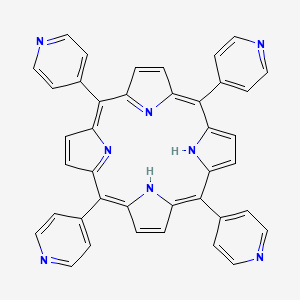
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)

